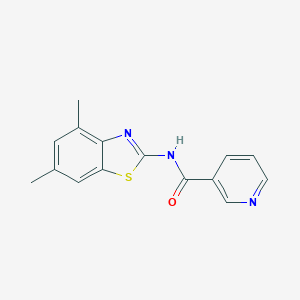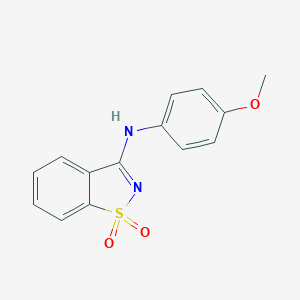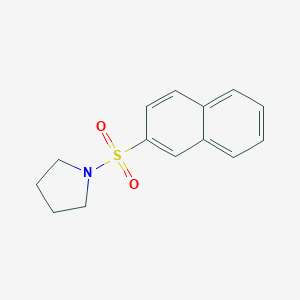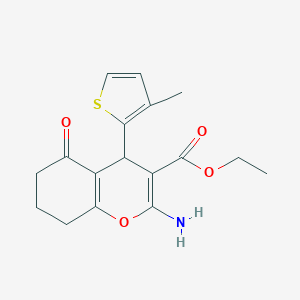
N-(3-amino-4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-methylphenyl)-2-furamide, also known as Fmoc-amino acid, is an important synthetic compound used in the laboratory for a variety of purposes. It is a type of amino acid that is widely used in peptide synthesis and drug discovery. Fmoc-amino acids are used in the synthesis of peptides, proteins, and other compounds that are essential for a variety of scientific and medical applications. This compound has a wide range of uses in the laboratory, as it can be used in a variety of different ways to synthesize peptides, proteins, and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Furamide derivatives and related compounds have been synthesized and characterized, showcasing their relevance in medicinal chemistry and materials science. For example, studies on the synthesis and in vivo anti-hyperlipidemic activity of novel N-benzoylphenyl-2-furamide derivatives in Wistar rats highlight their potential as lipid-lowering agents, suggesting their utility in addressing dyslipidemia and cardiovascular diseases (Hikmat et al., 2017). Furthermore, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide indicates the versatility of furamides in synthesizing complex heterocyclic structures, which are essential in drug development and materials science (Lindahl et al., 2006).
Biological Activities
The exploration of furamides in biological contexts has led to the discovery of compounds with significant anti-hyperlipidemic, antibacterial, and antifungal activities. Studies have demonstrated the potential of N-(benzoylphenyl)-2-furamides as lipid-lowering agents, indicating their application in treating dyslipidemia and potentially preventing cardiovascular diseases (Hikmat et al., 2017). Additionally, novel enaminones, including furamide derivatives, have been investigated for their non-cytotoxic compounds with mild antibacterial activity, suggesting their suitability as safer alternatives in antimicrobial therapy (Cindrić et al., 2018).
Propiedades
IUPAC Name |
N-(3-amino-4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAURAUOZNBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethoxy-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B506629.png)
![[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B506637.png)
![3-(4-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506640.png)
![2-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B506641.png)

![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506659.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B506671.png)
![2-amino-6-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B506677.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506678.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506679.png)
![3-hydroxy-5-methyl-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506682.png)